(3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
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Overview
Description
(3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a synthetic organic compound that belongs to the class of benzo[b]furan derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the benzofuran ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the chloro and fluoro substituents. The final step involves the introduction of the amine group at the 3-position. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization, distillation, and chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Halogen atoms (chloro and fluoro) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar fluorine substituents, used as a solvent and intermediate in organic synthesis.
Benzotrifluoride: Another fluorinated aromatic compound with applications in the production of pharmaceuticals and agrochemicals.
Uniqueness
(3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to its specific combination of chloro and fluoro substituents on the benzofuran ring, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C8H7ClFNO |
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Molecular Weight |
187.60 g/mol |
IUPAC Name |
(3S)-5-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7ClFNO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m1/s1 |
InChI Key |
SDCXEWPHOVYHGL-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@H](C2=C(O1)C(=CC(=C2)Cl)F)N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC(=C2)Cl)F)N |
Origin of Product |
United States |
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